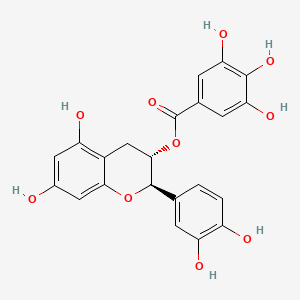
(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate
Übersicht
Beschreibung
(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate is a complex organic compound that belongs to the class of flavonoids. Flavonoids are widely found in plants and are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and chemopreventive properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of a base-catalyzed reaction between 3,4-dihydroxybenzaldehyde and 3,4,5-trihydroxybenzoic acid in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives. Substitution reactions can result in a variety of substituted flavonoid derivatives .
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate has numerous applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.
Biology: Investigated for its role in modulating various biological pathways, including antioxidant and anti-inflammatory pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Wirkmechanismus
The mechanism of action of (2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Chemopreventive Activity: The compound modulates signaling pathways involved in cell proliferation and apoptosis, thereby preventing the development of cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Epicatechin: A flavonoid with strong antioxidant activity and potential benefits for cardiovascular health.
Uniqueness
(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate is unique due to its specific combination of hydroxyl groups and its ability to interact with multiple biological targets.
Eigenschaften
IUPAC Name |
[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHVYAFMTMFKBA-PZJWPPBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314340 | |
| Record name | (+)-Catechin 3-gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25615-05-8 | |
| Record name | (+)-Catechin 3-gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25615-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Catechin gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025615058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epigallo Catechin Gallate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Catechin 3-gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CATECHIN GALLATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78OW2GLG8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (+)-Catechin gallate impact cholesterol absorption?
A1: (+)-Catechin gallate, particularly when heat-epimerized to (−)-catechin gallate, demonstrates a stronger inhibitory effect on cholesterol absorption compared to its non-epimerized counterpart. This is attributed to its ability to reduce the micellar solubility of cholesterol, effectively precipitating it from bile salt micelles, thereby lowering its absorption in the intestines. [] []
Q2: What role does (+)-Catechin gallate play in lipid metabolism?
A2: (+)-Catechin gallate and its heat-epimerized form, (−)-catechin gallate, exhibit potential in enhancing lipid metabolism, contributing to the prevention of metabolic syndromes. They achieve this by inhibiting pancreatic lipase activity, leading to a delay in the intestinal absorption of triacylglycerols and subsequently suppressing postprandial hypertriacylglycerolemia. []
Q3: Can (+)-Catechin gallate affect the growth of cancer cells?
A3: In vitro studies have shown that (+)-Catechin gallate exhibits antiproliferative effects against various human cancer cell lines, including colorectal adenocarcinoma (HCT116), breast (MCF-7), and lung (NCI-H460). Its activity is linked to its ability to inhibit the proliferation of these cancer cells. [] []
Q4: What is the molecular formula and weight of (+)-Catechin gallate?
A4: (+)-Catechin gallate has the molecular formula C22H18O10 and a molecular weight of 442.38 g/mol.
Q5: How does heat processing affect the stability and composition of (+)-Catechin gallate in green tea?
A5: Heat processing, specifically steaming at high temperatures, can lead to the epimerization of (+)-Catechin gallate to (−)-catechin gallate. This process, while not affecting the overall antioxidant activity, does alter the composition of catechins in green tea extracts. [] []
Q6: Does the storage of processed green tea impact the levels of (+)-Catechin gallate?
A6: Yes, storing heat-processed green tea extract at elevated temperatures (e.g., 50°C) can lead to changes in the concentration of (+)-Catechin gallate and other catechins over time. []
Q7: Can (+)-Catechin gallate influence enzymatic activity?
A7: Yes, (+)-Catechin gallate demonstrates inhibitory effects on certain enzymes. For instance, it inhibits α-amylase activity, an enzyme involved in starch digestion. Notably, the inhibitory potency is influenced by the presence of a galloyl moiety and is stronger in its dimeric form, theaflavin digallate (TF3), formed during black tea processing. []
Q8: Have any computational studies been conducted on (+)-Catechin gallate?
A8: While specific computational studies focusing solely on (+)-Catechin gallate were not explicitly mentioned in the provided research, molecular docking studies utilizing tools like Molecular Operating Environment (MOE) have been conducted on similar catechin derivatives to assess their interaction and binding affinity with enzymes like HMG-CoA reductase, which plays a crucial role in cholesterol metabolism. []
Q9: How does the presence of a galloyl moiety influence the activity of (+)-Catechin gallate?
A9: The presence of a galloyl moiety significantly enhances the biological activity of (+)-Catechin gallate. For instance, in cholesterol absorption inhibition, catechins with a galloyl moiety are more effective. This structure-activity relationship is also evident in its antiplatelet activity and ability to inhibit pancreatic lipase. [] [] []
Q10: Does the stereochemistry at the C2 position impact the bioactivity of (+)-Catechin gallate and its analogs?
A10: The stereochemistry at the C2 position plays a role in the bioactivity of catechins. Studies on green tea catechins have shown that epimerization at the C2 position, converting (+)-Catechin gallate to (−)-catechin gallate, leads to enhanced inhibition of cholesterol absorption. Despite this difference in activity, both forms exhibit similar antioxidant properties. [] []
Q11: What strategies can be employed to enhance the stability and bioavailability of (+)-Catechin gallate?
A11: While specific formulation strategies for (+)-Catechin gallate weren't detailed in the provided research, encapsulation within nanoparticles or complexation with cyclodextrins are common strategies employed for enhancing the stability and bioavailability of polyphenols, which could potentially be applicable to (+)-Catechin gallate.
A11: Specific SHE regulations concerning (+)-Catechin gallate are not discussed in the provided research papers.
Q12: What is known about the bioavailability of (+)-Catechin gallate and its epimers?
A13: Research indicates that both (+)-Catechin gallate and its epimers generally demonstrate low bioavailability, ranging from 0.08 to 0.31. This suggests that while these compounds possess notable in vitro activities, their in vivo efficacy may be limited by their absorption and metabolic transformation. []
Q13: Have any animal studies been conducted using (+)-Catechin gallate?
A14: Yes, animal studies utilizing rat models have been conducted to investigate the impact of (+)-Catechin gallate on various physiological parameters. For instance, it has been shown to reduce visceral fat deposition and lower hepatic triacylglycerol concentrations in rats when administered at a 1% dietary level for 23 days. []
A13: Specific information regarding resistance mechanisms to (+)-Catechin gallate was not found within the provided research papers.
A13: The provided research papers do not delve into the toxicological profile or specific safety data for (+)-Catechin gallate.
A13: The research papers do not provide information on specific drug delivery or targeting strategies for (+)-Catechin gallate.
A13: No information about biomarkers related to (+)-Catechin gallate efficacy, treatment response, or adverse effects was found within the provided research.
Q14: Which analytical techniques are employed to quantify (+)-Catechin gallate in various matrices?
A19: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like Diode-Array Detection (DAD) and Mass Spectrometry (MS) are commonly used for the identification and quantification of (+)-Catechin gallate and other catechins in samples like tea extracts, beverages, and biological fluids. [] [] [] [] [] [] []
A14: Information about the environmental impact and degradation pathways of (+)-Catechin gallate is not covered in the provided research.
A14: The provided research papers do not delve into specific studies on the dissolution rate or solubility profile of (+)-Catechin gallate.
A14: Information on the specific validation parameters (e.g., accuracy, precision, specificity) employed for the analytical methods used to quantify (+)-Catechin gallate was not detailed in the provided research.
A14: The research papers did not provide specific details on quality control and assurance measures implemented during the development, manufacturing, or distribution processes related to (+)-Catechin gallate.
A14: The provided research did not discuss the immunogenic potential or any specific immunological responses elicited by (+)-Catechin gallate.
A14: Specific information on the interaction of (+)-Catechin gallate with drug transporters is not found within the provided research papers.
A14: The research papers do not delve into the potential of (+)-Catechin gallate to induce or inhibit drug-metabolizing enzymes.
A14: Specific data regarding the biocompatibility and biodegradability of (+)-Catechin gallate is not presented in the provided research papers.
A28: While the provided research does not focus on direct alternatives or substitutes for (+)-Catechin gallate, it highlights the diverse array of catechin derivatives present in tea, each exhibiting distinct structural features and potentially varying bioactivities. For instance, (−)-epigallocatechin gallate (EGCG) is often cited as a more potent antioxidant compared to (+)-Catechin gallate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


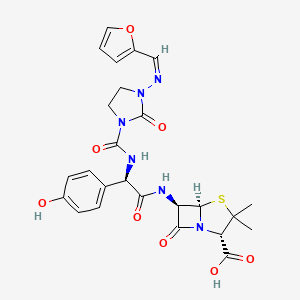

![(2E)-2-[7-bromo-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide](/img/structure/B1236216.png)
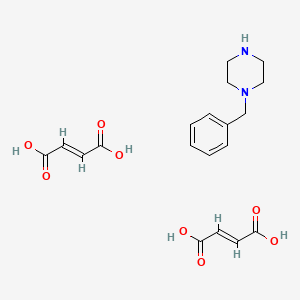

![(E)-But-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236220.png)
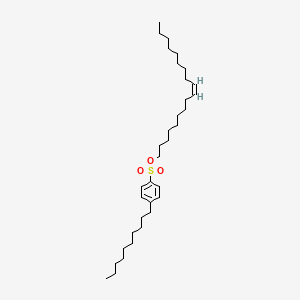
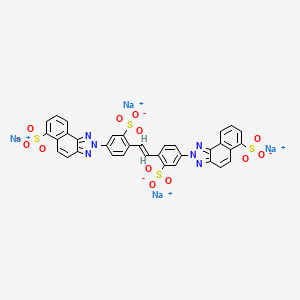
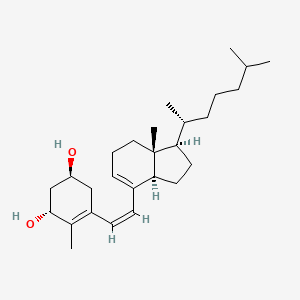
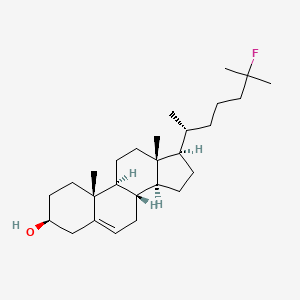
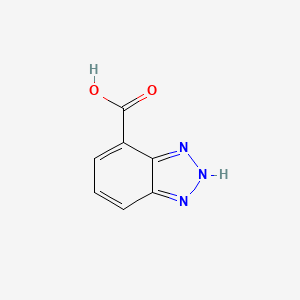
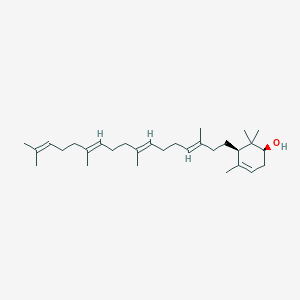
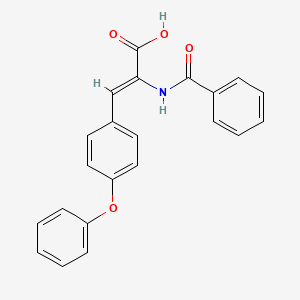
![4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide](/img/structure/B1236235.png)
